molecular formula C14H19BN2O2 B2410768 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 2304634-00-0

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B2410768
CAS No.: 2304634-00-0
M. Wt: 258.13
InChI Key: CMGYKUTWAFDIPP-UHFFFAOYSA-N
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Description

“3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound with the molecular formula C15H19BN2O3 . It’s used in laboratory settings and for the manufacture of other chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indazole ring substituted with a 3-methyl group and a 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.13 g/mol . Its density is approximately 1.16±0.1 g/cm³ at 20 ºC and 760 Torr .

Scientific Research Applications

Synthesis and Crystal Structure

  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate : This compound is an intermediate in the synthesis of 1H-indazole derivatives. It undergoes two substitution reactions and its structure is confirmed through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations align with the experimental structure, highlighting its physicochemical properties (Ye et al., 2021).
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate : Obtained via a three-step substitution reaction, this compound's structure is determined using spectroscopy and X-ray diffraction. DFT studies indicate a good correlation between the calculated molecular structures and experimental data, providing insight into the compound's physicochemical properties (Huang et al., 2021).

Vibrational Properties and Molecular Analysis

  • 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile : This compound is synthesized and characterized via spectroscopic techniques. DFT and time-dependent DFT calculations help in analyzing its spectroscopic data, geometrical parameters, and molecular properties (Wu et al., 2021).

Antioxidant Properties

  • Tetrahydroindazole Derivatives : These are synthesized using microwave irradiation, showcasing a green method for producing such derivatives. Their antioxidant activities are evaluated, providing insights into their potential applications in this area (Polo et al., 2016).

DFT Studies on Pyrazole Derivatives

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole : This study focuses on a pyrazole derivative related to the indazole structure. It underlines the importance of DFT in corroborating experimental findings, enhancing the understanding of such compounds (Liao et al., 2022).

Properties

IUPAC Name

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-10-7-6-8-11(12(10)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGYKUTWAFDIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(NN=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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